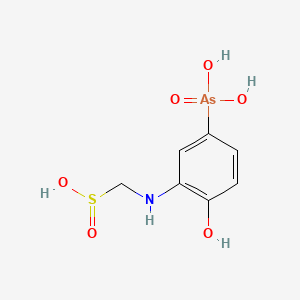
PhenarsoneSulfoxylate
Description
Phenarsone Sulfoxylate (CAS 535-51-3) is an organoarsenic compound with the molecular formula C₇H₁₀AsNO₆S and a disodium salt structure (O₂SCNH₂NHCH₂COONa) . It is classified as an antibiotic, historically used in therapeutic applications, though its precise mechanism involves arsenic's toxicity to microbial pathogens. The compound features a sulfoxylate group (-SO₂⁻) linked to an aromatic arsenical core, contributing to its redox activity and biological interactions .
Propriétés
Numéro CAS |
497-97-2 |
|---|---|
Formule moléculaire |
C7H10AsNO6S |
Poids moléculaire |
311.15 g/mol |
Nom IUPAC |
(5-arsono-2-hydroxyanilino)methanesulfinic acid |
InChI |
InChI=1S/C7H10AsNO6S/c10-7-2-1-5(8(11,12)13)3-6(7)9-4-16(14)15/h1-3,9-10H,4H2,(H,14,15)(H2,11,12,13) |
Clé InChI |
MSEAHRGTAGLWGR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1[As](=O)(O)O)NCS(=O)O)O |
Origine du produit |
United States |
Méthodes De Préparation
The preparation of PhenarsoneSulfoxylate involves several synthetic routes and reaction conditionsIndustrial production methods may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions, followed by purification steps to obtain the final product.
Analyse Des Réactions Chimiques
PhenarsoneSulfoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsono group to other functional groups.
Substitution: The hydroxy and arsono groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
PhenarsoneSulfoxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of PhenarsoneSulfoxylate involves its interaction with various molecular targets and pathways. The arsono group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s unique structure allows it to participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Table 1: Arsenic-Based Antibiotics Comparison
Key Findings :
- Structural Differences : Phenarsone Sulfoxylate uniquely integrates a sulfoxylate group, enhancing solubility and redox reactivity compared to simpler arsenicals like Phenamazoline .
- Efficacy : Unlike arsphenamine (used for syphilis), Phenarsone Sulfoxylate’s mechanism likely involves disruption of microbial thiol metabolism via arsenic-sulfur interactions .
Comparison with Sulfoxylate-Containing Compounds
The sulfoxylate functional group (-SO₂⁻) is shared with industrial agents like Sodium Formaldehyde Sulfoxylate (SFS, Rongalite).
Table 2: Sulfoxylate Compounds Comparison
Key Findings :
- Redox Activity : SFS exhibits stronger reducing power than Phenarsone Sulfoxylate, making it preferable in industrial processes (e.g., dye reduction) .
- Biological vs. Industrial Use : Phenarsone Sulfoxylate’s arsenic content limits its utility to niche antimicrobial roles, whereas SFS is broadly applied in textiles and pharmaceuticals for stabilization and bleaching .
Market and Industrial Relevance
- Phenarsone Sulfoxylate: Limited market presence; primarily of historical interest in pharmacology .
- Sodium Formaldehyde Sulfoxylate : Market valued at USD 2.65 billion (2023) , projected to grow at 4.91% CAGR through 2030, driven by demand in textiles and green chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


